molecular formula C15H9ClF5N3O2S B4371580 N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371580
M. Wt: 425.8 g/mol
InChI Key: VRAKOXAIWRMCNA-UHFFFAOYSA-N
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Description

N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, multiple halogen substituents, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the thieno[2,3-c]pyrazole core and subsequent functionalization. One common approach is the cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents, as well as precise control of temperature, pressure, and reaction time. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents, while coupling reactions can result in the formation of complex biaryl structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N5-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple halogen atoms and the thieno[2,3-c]pyrazole core contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyrazole derivatives and compounds with trifluoromethyl and difluoromethoxy groups. Examples include:

Uniqueness

N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of structural features, including the thieno[2,3-c]pyrazole core, multiple halogen substituents, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF5N3O2S/c1-24-13-7(11(23-24)15(19,20)21)5-10(27-13)12(25)22-6-2-3-9(8(16)4-6)26-14(17)18/h2-5,14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAKOXAIWRMCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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